molecular formula C2H4S B13765720 Thioacetaldehyde CAS No. 6851-93-0

Thioacetaldehyde

Cat. No.: B13765720
CAS No.: 6851-93-0
M. Wt: 60.12 g/mol
InChI Key: QJFUMFCCMJJLIE-UHFFFAOYSA-N
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Description

Thioacetaldehyde is an organic sulfur compound with the molecular formula C₂H₄S. It is a member of the thioaldehyde family, where a sulfur atom replaces the oxygen atom in the aldehyde group. This compound is known for its high reactivity and instability, making it a subject of interest in various chemical studies .

Chemical Reactions Analysis

Thioacetaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of thioacetaldehyde involves its high reactivity due to the presence of the sulfur atom. This reactivity allows it to participate in various chemical reactions, forming stable and unstable intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Thioacetaldehyde is unique compared to other thioaldehydes due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its specific applications and the unique properties conferred by its molecular structure .

Properties

IUPAC Name

ethanethial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4S/c1-2-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFUMFCCMJJLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218643
Record name Ethanethial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6851-93-0
Record name Ethanethial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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